Dehydro Amlodipine Oxalate is not directly used in scientific research but serves as an impurity in the commonly used drug Amlodipine Besilate. Amlodipine is a calcium channel blocker medication prescribed for high blood pressure and angina (chest pain) [].
Here's how Dehydro Amlodipine Oxalate is involved in scientific research:
Dehydro Amlodipine Oxalate is a chemical compound with the molecular formula C22H25ClN2O9 and a CAS number of 1216406-90-4. It is recognized as an impurity of Amlodipine Besilate, a widely used medication for hypertension and angina. Dehydro Amlodipine Oxalate is characterized by its unique structural features, including a dihydropyridine ring that contributes to its pharmacological properties. The compound is typically synthesized as a byproduct during the manufacturing process of Amlodipine Besilate, and its presence is monitored to ensure the purity of pharmaceutical formulations .
Dehydro Amlodipine Oxalate does not possess any known pharmacological activity. As an impurity, its presence can potentially interfere with the intended mechanism of action of Amlodipine, which involves blocking calcium channels in smooth muscle cells, leading to vasodilation and blood pressure reduction [].
The primary chemical reaction involving Dehydro Amlodipine Oxalate is its formation from the oxidation of Amlodipine Besilate. The oxidation process typically involves the removal of hydrogen atoms from the dihydropyridine ring, leading to the formation of the dehydro derivative. Limited information exists on other specific
The synthesis of Dehydro Amlodipine Oxalate typically involves the oxidation of Amlodipine Besilate using various oxidizing agents. Common methods include:
These methods allow for the controlled production of Dehydro Amlodipine Oxalate while minimizing unwanted side products .
Dehydro Amlodipine Oxalate is primarily studied in the context of pharmaceutical quality control as an impurity in Amlodipine formulations. Its presence can affect the efficacy and safety profiles of medications containing Amlodipine Besilate. Additionally, understanding its properties and behavior can help in developing more refined synthesis processes for calcium channel blockers and related compounds .
Several compounds share structural or functional similarities with Dehydro Amlodipine Oxalate. Below are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Amlodipine | Dihydropyridine structure | Widely used calcium channel blocker for hypertension |
Nifedipine | Dihydropyridine structure | Shorter duration of action compared to Amlodipine |
Felodipine | Dihydropyridine structure | More selective for vascular smooth muscle |
Lercanidipine | Dihydropyridine structure | Greater lipophilicity leading to prolonged action |
Isradipine | Dihydropyridine structure | Unique dual action on both vascular and cardiac tissues |
Dehydro Amlodipine Oxalate's uniqueness lies in its role as an impurity in pharmaceutical formulations, highlighting the importance of monitoring its levels to ensure drug safety and efficacy .
Dehydro Amlodipine Oxalate is systematically named according to International Union of Pure and Applied Chemistry conventions as 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate; oxalic acid [1]. The compound bears the Chemical Abstracts Service registry number 1216406-90-4 and is recognized as an impurity of Amlodipine Besilate, specifically designated as Amlodipine European Pharmacopoeia Impurity D and Amlodipine United States Pharmacopeia Related Compound A [2] [3].
The molecular formula of Dehydro Amlodipine Oxalate is C₂₂H₂₅ClN₂O₉, representing a molecular complex comprising the dehydro amlodipine base component (C₂₀H₂₃ClN₂O₅) combined with oxalic acid (C₂H₂O₄) in a 1:1 stoichiometric ratio [1] [4]. The molecular weight is precisely calculated as 496.89 grams per mole, with an exact mass of 496.1248581 daltons [1] [5]. The compound exhibits a covalently-bonded unit count of two, reflecting the distinct molecular entities within the oxalate salt formation [3].
Property | Value |
---|---|
Chemical Abstracts Service Number | 1216406-90-4 [1] |
Molecular Formula | C₂₂H₂₅ClN₂O₉ [1] |
Molecular Weight (g/mol) | 496.89 [1] |
Exact Mass (Da) | 496.1248581 [1] |
International Union of Pure and Applied Chemistry Name | 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid [1] |
Hydrogen Bond Donors | 3 [1] |
Hydrogen Bond Acceptors | 11 [1] |
Rotatable Bonds | 11 [1] |
Heavy Atom Count | 34 [3] |
Topological Polar Surface Area | 175 Ų [3] |
Complexity | 592 [3] |
The structural complexity index of 592 indicates a moderately complex molecular architecture, consistent with the dihydropyridine-derived framework characteristic of calcium channel blocker derivatives [3]. The International Union of Pure and Applied Chemistry nomenclature reflects the presence of ethyl and methyl ester functionalities at the 3 and 5 positions of the pyridine ring, respectively, along with the aminoethoxymethyl substituent at position 2 and the chlorophenyl group at position 4 [1] [2].
Dehydro Amlodipine Oxalate exhibits an achiral molecular configuration with no defined stereocenters, as confirmed by computational analysis [11]. The stereochemical designation is classified as achiral with zero out of zero defined stereocenters and no electronic/geometric isomerism centers [11]. The compound demonstrates no optical activity, consistent with its symmetrical molecular arrangement [11].
The crystallographic behavior of Dehydro Amlodipine Oxalate is characterized by its tendency to form hygroscopic crystalline structures [5]. The compound typically appears as a white to off-white solid with a decomposition melting point exceeding 98 degrees Celsius [5] [8]. The predicted density is calculated as 1.241 ± 0.06 grams per cubic centimeter, indicating a moderately dense crystalline packing arrangement [30].
Crystallographic Property | Value |
---|---|
Stereochemistry | Achiral [11] |
Defined Stereocenters | 0/0 [11] |
Electronic/Geometric Centers | 0 [11] |
Optical Activity | None [11] |
Crystal Appearance | White to Off-White Solid [5] |
Melting Point | >98°C (decomposition) [5] |
Predicted Density | 1.241 ± 0.06 g/cm³ [30] |
Crystal Habit | Hygroscopic [5] |
The absence of stereoisomerism in Dehydro Amlodipine Oxalate contrasts with many pharmaceutical compounds, simplifying analytical characterization and quality control procedures [11]. The hygroscopic nature necessitates controlled storage conditions to maintain crystalline integrity and prevent moisture absorption [5].
Nuclear Magnetic Resonance spectroscopic analysis of Dehydro Amlodipine Oxalate demonstrates characteristic spectral patterns that conform to the expected molecular structure [8] [14]. Proton Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals distinct chemical shifts corresponding to the various proton environments within the molecule [8]. The Certificate of Analysis from analytical laboratories confirms that the proton Nuclear Magnetic Resonance spectrum conforms to the theoretical structure, with characteristic resonances observed for the aromatic protons, ester methyl and ethyl groups, and the aminoethoxymethyl chain [14].
The Nuclear Magnetic Resonance analysis serves as a primary identification tool, with spectral data demonstrating high reproducibility across different analytical batches [8]. The oxalate component contributes additional spectral complexity, with the carboxylic acid protons providing diagnostic peaks for salt formation confirmation [14]. Carbon-13 Nuclear Magnetic Resonance data is available through standard analytical protocols, though detailed spectral assignments require specialized analysis [14].
Nuclear Magnetic Resonance Parameter | Characteristics |
---|---|
Solvent System | Deuterated chloroform (CDCl₃) [8] |
Structural Conformance | Confirmed by Certificate of Analysis [14] |
Spectral Complexity | Moderate, consistent with molecular structure [8] |
Identification Reliability | High reproducibility across batches [14] |
Carbon-13 Analysis | Available through standard protocols [14] |
Mass spectrometric analysis of Dehydro Amlodipine Oxalate produces characteristic fragmentation patterns that enable definitive structural identification [8] [14]. The molecular ion peak appears at mass-to-charge ratio 496, corresponding to the intact molecular weight of the compound [8]. Mass spectrometry serves as a confirmatory analytical technique, with the fragmentation pattern conforming to the expected structural framework [14].
The fragmentation behavior reflects the inherent molecular stability and the presence of preferred cleavage sites within the dihydropyridine framework [8]. The oxalate component influences the overall fragmentation profile, contributing to the mass spectral fingerprint used for analytical identification [14]. Standard mass spectrometry protocols provide reliable and reproducible results for quality control applications [14].
Mass Spectrometry Parameter | Value/Characteristic |
---|---|
Molecular Ion Peak | m/z 496 [8] |
Fragmentation Pattern | Conforms to structure [14] |
Analytical Method | Standard mass spectrometry [14] |
Structural Confirmation | High confidence identification [8] |
Ultraviolet-visible spectroscopic analysis reveals characteristic absorption maxima in the region of 237-238 nanometers when dissolved in methanol [24]. This absorption behavior is consistent with the conjugated aromatic system present in the dihydropyridine framework [24]. The ultraviolet absorption profile serves as an additional analytical parameter for compound identification and purity assessment [24].
Spectroscopic Technique | Key Features |
---|---|
Infrared Spectroscopy | Potassium bromide disk method; characteristic functional group absorptions [8] |
Ultraviolet-Visible | Absorption maximum 237-238 nm in methanol [24] |
Reference Comparison | Spectral matching against certified standards [22] |
Analytical Application | Identification and purity determination [8] [24] |
The combination of infrared and ultraviolet spectroscopic data provides comprehensive structural characterization, enabling reliable analytical identification across different analytical platforms [8] [22] [24].
The thermodynamic properties of Dehydro Amlodipine Oxalate reflect its molecular structure and intermolecular interactions [5] [30]. The compound exhibits a decomposition melting point exceeding 98 degrees Celsius, indicating moderate thermal stability under standard conditions [5]. The predicted boiling point is calculated as 517.9 ± 50.0 degrees Celsius, though this represents a theoretical value given the compound's tendency to decompose before reaching this temperature [30].
Solubility characteristics demonstrate limited aqueous solubility with slight solubility in organic solvents including chloroform and methanol [5]. Water solubility is also classified as slight, reflecting the compound's predominantly hydrophobic character despite the presence of polar functional groups [5]. The predicted acid dissociation constant (pKa) value of 8.42 ± 0.10 indicates weak basic character, consistent with the amino functionality present in the molecular structure [30].
Thermodynamic Property | Value |
---|---|
Melting Point | >98°C (decomposition) [5] |
Predicted Boiling Point | 517.9 ± 50.0°C [30] |
Predicted Density | 1.241 ± 0.06 g/cm³ [30] |
Predicted pKa | 8.42 ± 0.10 [30] |
Solubility - Chloroform | Slightly soluble [5] |
Solubility - Methanol | Slightly soluble [5] |
Solubility - Water | Slightly soluble [5] |
Physical State | White to off-white solid [5] |
Stability Characteristics | Hygroscopic [5] |
The hygroscopic nature of Dehydro Amlodipine Oxalate necessitates controlled storage conditions, typically requiring refrigeration at 4 degrees Celsius or frozen storage at -20 degrees Celsius under inert atmospheric conditions [5]. The compound's solubility profile and stability characteristics directly influence analytical method development and storage protocols for pharmaceutical applications [5] [30].